molecular formula C12H14O5 B1334122 Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate CAS No. 74053-93-3

Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

Cat. No.: B1334122
CAS No.: 74053-93-3
M. Wt: 238.24 g/mol
InChI Key: KUSJBCBZGGAXBX-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a 3-oxopropanoate moiety

Properties

IUPAC Name

methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSJBCBZGGAXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374338
Record name methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74053-93-3
Record name methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The methoxy groups on the phenyl ring can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-methoxyphenyl)-3-oxopropanoate
  • Methyl 3-(3,4,5-trimethoxyphenyl)-3-oxopropanoate
  • Methyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate

Uniqueness

Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate is unique due to the presence of two methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Biological Activity

Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate, a compound with the CAS number 74053-93-3, has garnered attention in recent years for its potential biological activities. This article synthesizes findings from various studies, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

This compound is characterized by its methoxy-substituted phenyl group and a ketone functional group. Its molecular formula is C12H14O5, with a molecular weight of approximately 238.24 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated the compound's significant antimicrobial properties against a range of bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial species:

Bacterial Strain MIC (mg/mL) Notes
Staphylococcus aureus0.015Effective against Gram-positive bacteria
Escherichia coli0.030Moderate activity observed
Bacillus cereus0.008Highly sensitive
Enterobacter cloacae0.004Most sensitive among tested strains
Pseudomonas aeruginosa0.011Good activity noted

The compound exhibited antibacterial activity exceeding that of traditional antibiotics such as ampicillin and streptomycin by factors ranging from 10 to 50 times in some cases . The most sensitive strain was found to be Enterobacter cloacae, while E. coli showed the highest resistance.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study evaluated its effects on various cancer cell lines, including breast and lung cancer cells. The compound demonstrated significant cytotoxicity with IC50 values as low as 5 µM in certain cell lines.

The proposed mechanism involves the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of specific kinases involved in cell proliferation . Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell survival and proliferation.

Case Studies

  • Study on Bacterial Resistance : A recent study highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .
  • Anticancer Efficacy : Another investigation revealed that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer, further supporting its therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
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Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

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